2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid
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Overview
Description
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is a compound that features a pyrazole ring attached to a phenylacetic acid moiety. Pyrazole derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid typically involves the condensation of pyrazole derivatives with phenylacetic acid or its derivatives. One common method involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form 1-phenyl-3-pyrazoline, which is then oxidized to 1-phenylpyrazole. This intermediate is further reacted with chloroacetic acid under basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted phenylacetic acids.
Scientific Research Applications
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain. The pyrazole ring is crucial for binding to the active site of the target enzyme, disrupting its normal function .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpyrazole: Lacks the acetic acid moiety but shares the pyrazole ring.
Phenylacetic acid: Lacks the pyrazole ring but shares the phenylacetic acid structure.
2-(1H-Pyrazol-1-yl)acetic acid: Similar structure but without the phenyl group.
Uniqueness
2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid is unique due to the combination of the pyrazole ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(2-pyrazol-1-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2,(H,14,15) |
InChI Key |
QBPZKLORFUHHAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
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